N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
Description
This compound belongs to the class of indole-based acetamides, characterized by a phenylmethanesulfonyl group at the 3-position of the indole ring and a 2,4-difluorophenylacetamide substituent.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-10-11-20(19(25)12-17)26-23(28)14-27-13-22(18-8-4-5-9-21(18)27)31(29,30)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUDMWNWQHXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2,4-difluorophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfonyl vs.
- Fluorophenyl vs. Other Aromatic Groups: The 2,4-difluorophenyl moiety likely increases metabolic stability and lipophilicity relative to non-fluorinated or methyl-substituted phenyl groups (e.g., ) .
Pharmacological Considerations
- Solubility and Bioavailability : The sulfonyl group in the target compound likely improves water solubility compared to thioether analogs () but may reduce membrane permeability .
- Metabolic Stability: Fluorine atoms on the phenyl ring resist oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article compiles various studies and findings related to its synthesis, biological effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group, an acetamide moiety, and an indole derivative with a phenylmethanesulfonyl substituent. This unique arrangement is believed to contribute to its biological activities, particularly in neuropharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Derivative : An indole is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : The phenylmethanesulfonyl group is introduced via sulfonation reactions.
- Acetylation : The final compound is obtained through acetylation of the amine functional group.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, compounds with similar structures have been evaluated for their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
- Case Study : In a study evaluating various acetamide derivatives, several compounds demonstrated significant protection against MES-induced seizures at doses ranging from 100 mg/kg to 300 mg/kg. Notably, the incorporation of fluorine atoms was found to enhance the anticonvulsant activity due to increased metabolic stability and lipophilicity, facilitating better central nervous system penetration .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary screenings of similar compounds have shown activity against various bacterial strains.
| Compound | Activity | Test Method | Results |
|---|---|---|---|
| Compound A | Antibacterial | Disk diffusion | Effective against E. coli |
| Compound B | Antifungal | MIC determination | Moderate activity against Candida spp. |
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Voltage-Gated Sodium Channels : Similar compounds have been shown to bind to neuronal voltage-sensitive sodium channels, modulating excitability and potentially reducing seizure activity.
- Protease Inhibition : The sulfonamide functionality may provide inhibitory effects on serine proteases, which are critical in various biological processes including inflammation and cell signaling .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of acetamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
